molecular formula C14H13NOS B1147342 (NE,S)-N-benzylidene-4-methylbenzenesulfinamide CAS No. 153277-49-7

(NE,S)-N-benzylidene-4-methylbenzenesulfinamide

Cat. No. B1147342
M. Wt: 243.32
InChI Key:
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Description

(NE,S)-N-benzylidene-4-methylbenzenesulfinamide, commonly known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively researched for its potential therapeutic applications. It was first synthesized in 1965 and has since been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout.

Mechanism Of Action

Sulindac sulfide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, sulindac sulfide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Sulindac sulfide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using sulindac sulfide in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of COX enzymes in various biological processes. However, one limitation of using sulindac sulfide is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on sulindac sulfide. One area of interest is its potential as an anticancer agent. Studies have shown that sulindac sulfide can inhibit the growth of various cancer cell lines, and it has been investigated for its potential to prevent the development of colorectal cancer. Another area of interest is the development of novel sulindac sulfide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, the use of sulindac sulfide in combination with other drugs or therapies is an area of active research.

Synthesis Methods

The synthesis of sulindac sulfide involves the reaction of 4-methylbenzenesulfinyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure sulindac sulfide.

Scientific Research Applications

Sulindac sulfide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it useful for the treatment of various inflammatory conditions. In addition, it has been investigated for its potential anticancer properties.

properties

IUPAC Name

(NE,S)-N-benzylidene-4-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-12-7-9-14(10-8-12)17(16)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUXJHYSHVJFKY-JMPLCFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE,S)-N-benzylidene-4-methylbenzenesulfinamide

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